Methyl N-methylanthranilate (M-N-MA) is a secondary amine ester characterized by its distinct mandarin and grape olfactory profile. From a procurement and formulation standpoint, its value is entirely dictated by its N-methylated structure, which distinguishes it from the more common primary amine, methyl anthranilate. This structural modification prevents the condensation reactions typical of primary amines, making M-N-MA highly stable in aldehyde-rich environments. However, this same secondary amine structure introduces strict handling and regulatory constraints, specifically regarding UVA-induced phototoxicity and susceptibility to nitrosation, which dictate its maximum allowable concentrations and packaging requirements in industrial applications.
Attempting to substitute methyl anthranilate (MA) for Methyl N-methylanthranilate (M-N-MA) based on their similar odor profiles will result in catastrophic formulation failures. MA is a primary amine that rapidly reacts with aldehydes to form Schiff bases (such as Aurantiol), causing clear liquids to discolor into deep yellow or brown hues over time. M-N-MA, as a secondary amine, cannot form these Schiff bases, making it the mandatory choice for color-stable, aldehyde-containing formulas. Conversely, swapping M-N-MA into a formula originally designed for MA will trigger severe regulatory violations; M-N-MA is highly phototoxic and is strictly capped at 0.1% in leave-on cosmetics and banned in sunscreens, whereas MA does not carry this specific restriction [1]. Furthermore, M-N-MA requires nitrite-free storage to prevent the formation of carcinogenic nitrosamines, a constraint not applicable to primary amines [2].
In fragrance and cosmetic formulations containing aldehydes (e.g., hydroxycitronellal), primary amines undergo condensation to form Schiff bases. Methyl anthranilate reacts to form Aurantiol, significantly increasing molecular weight and shifting the product color to yellow or brown. Methyl N-methylanthranilate, lacking the necessary primary amine protons, physically cannot undergo this condensation. Consequently, formulations utilizing M-N-MA maintain their original color and intended volatility profile, whereas MA-based equivalents suffer from severe aesthetic degradation and altered evaporation rates [1].
| Evidence Dimension | Schiff base formation with aldehydes |
| Target Compound Data | 0% Schiff base formation; color remains stable |
| Comparator Or Baseline | Methyl anthranilate (Forms Schiff bases like Aurantiol; causes yellow/brown discoloration) |
| Quantified Difference | Complete prevention of aldehyde-amine condensation and subsequent discoloration |
| Conditions | Aldehyde-rich liquid formulations under standard ambient storage and UV exposure |
Buyers must procure M-N-MA specifically when formulating clear or color-sensitive products where the grape/floral profile is required alongside aldehydes.
The procurement of M-N-MA is heavily dictated by its phototoxic properties under UVA exposure. According to the SCCS and EU Regulation 2022/135, M-N-MA exhibits in vitro phototoxicity at dilutions as low as 0.05%. Consequently, its maximum allowable concentration is strictly capped at 0.1% for leave-on products and 0.2% for rinse-off products, and it is entirely prohibited in sunscreens. Methyl anthranilate does not face these identical phototoxicity caps, allowing for higher dosing. Purchasing M-N-MA without accounting for these strict formulation limits will result in unusable surplus inventory and non-compliant end products [1].
| Evidence Dimension | Maximum allowable concentration in leave-on cosmetics (EU/IFRA) |
| Target Compound Data | Strictly limited to 0.1%; banned in sunscreens |
| Comparator Or Baseline | Methyl anthranilate (Not subject to the 0.1% phototoxicity cap) |
| Quantified Difference | Significant difference in allowable formulation load; M-N-MA is strictly capped due to phototoxicity |
| Conditions | EU Cosmetics Regulation Annex III and IFRA 49th/51st Amendment compliance |
Procurement volumes must be precisely calculated against the 0.1% limit to avoid regulatory rejection and hazardous consumer exposure.
Because M-N-MA is a secondary amine, it is highly susceptible to nitrosation when exposed to nitrosating agents, leading to the formation of potentially carcinogenic nitrosamines. EU regulations mandate that M-N-MA must not be formulated with nitrosating agents, and the final nitrosamine content must remain below 50 μg/kg. Furthermore, the raw material must be stored in nitrite-free containers. Primary amines like methyl anthranilate do not form stable N-nitrosamines in this manner, meaning they do not require these specialized packaging and purity verifications during procurement[1].
| Evidence Dimension | Nitrosamine formation limit and packaging constraint |
| Target Compound Data | Max 50 μg/kg nitrosamine; requires nitrite-free containers |
| Comparator Or Baseline | Methyl anthranilate (Primary amine; does not form stable N-nitrosamines) |
| Quantified Difference | Strict 50 μg/kg purity threshold and specialized container requirement for M-N-MA |
| Conditions | Long-term storage and formulation in the presence of nitrogen oxides or nitrites |
Buyers must audit their supply chain to ensure M-N-MA is shipped in nitrite-free drums and meets the <50 μg/kg nitrosamine specification.
M-N-MA is the mandatory choice for perfumers and formulators creating clear, aesthetically sensitive fragrances that require a mandarin/grape note alongside aldehydes. Because it prevents the formation of colored Schiff bases, it ensures the final product will not degrade into an unappealing brown or yellow liquid upon UV exposure or aging, a critical quality-control metric for luxury cosmetics [1].
Due to the strict 0.1% limit in leave-on products caused by its phototoxicity, M-N-MA is optimally deployed in rinse-off applications such as shampoos and toilet soaps. In these formats, the regulatory limit is raised to 0.2%, providing formulators with sufficient headroom to achieve the desired olfactory impact without violating EU Regulation 2022/135 or risking consumer photosensitivity [2].
While methyl anthranilate is the industry-standard avian repellent, M-N-MA is procured by agricultural researchers as a structural analog to study structure-activity relationships in bird trigeminal nerve irritation. Its differing volatility and secondary amine structure provide a comparative baseline for developing next-generation crop protection formulations .